Tert-butyl 3,5-difluorobenzoate
Overview
Description
Tert-butyl 3,5-difluorobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their interesting photophysical properties and reactivity under laser flash photolysis (LFP) conditions. The tert-butyl group is a common protecting group in organic synthesis, and the difluorobenzoate moiety suggests the presence of electron-withdrawing fluorine atoms that can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl 3,5-difluorobenzoate is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid, a compound with similar tert-butyl and aromatic ring substitutions, was synthesized from 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation . Another approach involved a bismuth-based cyclic synthesis starting from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods could potentially be adapted for the synthesis of tert-butyl 3,5-difluorobenzoate by introducing fluorine atoms at the appropriate positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of tert-butyl 3,5-difluorobenzoate can be inferred to have a tert-butyl group attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions and a benzoate group. The presence of fluorine atoms is likely to affect the electron density of the aromatic ring and could influence the photophysical properties of the compound. The tert-butyl group is bulky and can provide steric protection to the benzoate moiety.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl aroylperbenzoates has been studied using LFP. These compounds exhibit broad absorption when their singlet states are directly observed, and their triplet states rapidly dissociate by O-O cleavage, indicating a high reactivity under photolysis conditions . The aroylphenyl radicals formed during these processes have been shown to have solvent-dependent lifetimes and react with various quenchers, including double-bond-containing monomers, with absolute bimolecular rate constants ranging from 7.56 × 10^7 to 1.68 × 10^9 M^-1 s^-1 in CCl4 at room temperature . These findings suggest that tert-butyl 3,5-difluorobenzoate could also exhibit interesting reactivity under similar conditions, potentially forming difluorinated aroylphenyl radicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3,5-difluorobenzoate are not directly reported in the provided papers. However, the related tert-butyl aroylperbenzoates have been characterized by their photophysical properties under LFP . The presence of electron-withdrawing fluorine atoms in tert-butyl 3,5-difluorobenzoate would likely influence its physical properties such as boiling point, melting point, and solubility, as well as its chemical properties like acidity, reactivity, and stability. The tert-butyl group is known to impart steric hindrance, which can affect the compound's reactivity and interaction with other molecules.
Scientific Research Applications
Synthesis and Chemical Reactions
Bismuth-Based Cyclic Synthesis : Tert-butyl 3,5-difluorobenzoate is involved in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This process utilizes bismuth-based C-H bond activation and CO2 insertion chemistry, featuring intermediates like oxyaryl dianion and oxyarylcarboxy dianion (Kindra & Evans, 2014).
Metabolism Study : In a metabolism study, 3,5-di-tert-butyl-4-hydroxybenzoic acid, derived from tert-butyl 3,5-difluorobenzoate, was identified as a major metabolite in rats and humans, demonstrating its biological relevance (Daniel, Gage & Jones, 1968).
Antioxidant Activity : New compounds synthesized from tert-butyl 3,5-difluorobenzoate showed significant antioxidant properties. This discovery expands the scope of this compound in pharmaceutical and nutraceutical applications (Shakir, Ariffin & Abdulla, 2014).
Electrochemical Method for Synthesis : Tert-butyl 3,5-difluorobenzoate is used in an efficient electrochemical method to synthesize benzoxazole derivatives. This method is environmentally friendly and does not use toxic reagents (Salehzadeh, Nematollahi & Hesari, 2013).
Applications in Medicinal Chemistry
Antibacterial Activity : A series of benzoxazoles derived from tert-butyl 3,5-difluorobenzoate showed activity against Mycobacterium tuberculosis and some nontuberculous strains, highlighting its potential in developing new antibacterial agents (Vinšová, Horák, Buchta & Kaustová, 2004).
- zoate exhibited promising antitumor activity against the Hela cell line, indicating its potential use in cancer treatment (Ye Jiao et al., 2015).
Material Science and Engineering
- Gas Permeation Properties : Structural modifications in polybenzimidazole, incorporating tert-butyl groups, led to improved gas permeation properties. This finding has implications for the development of advanced materials for gas separation membranes (Kumbharkar, Karadkar & Kharul, 2006).
Photolysis and Radical Studies
- Photolysis Studies : Tert-butyl aroylperbenzoates, related to tert-butyl 3,5-difluorobenzoate, were studied using laser flash photolysis. These studies provide insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (S. and & Neckers, 2004).
Environmental and Safety Aspects
- Runaway Reaction Analysis : A study on tert-butyl peroxybenzoate, closely related to tert-butyl 3,5-difluorobenzoate, focused on its unsafe characteristics and thermally sensitive structure. This research is crucial for preventing accidents in industrial environments (Cheng, Tseng, Lin, Gupta & Shu, 2008).
Safety And Hazards
While specific safety and hazard information for Tert-butyl 3,5-difluorobenzoate is not available, related compounds like tert-Butylbenzene have safety data sheets available that provide information on handling, storage, and first aid measures .
Relevant Papers Several papers related to Tert-butyl 3,5-difluorobenzoate and similar compounds were found . These papers could provide further insights into the properties and potential applications of Tert-butyl 3,5-difluorobenzoate.
properties
IUPAC Name |
tert-butyl 3,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620217 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-difluorobenzoate | |
CAS RN |
467442-11-1 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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